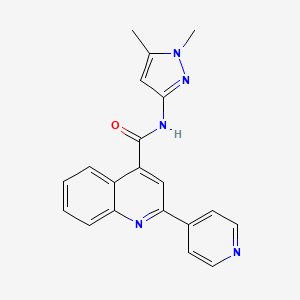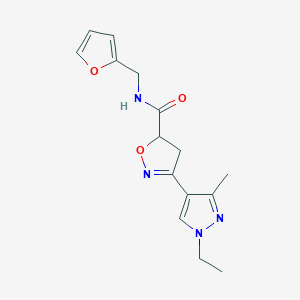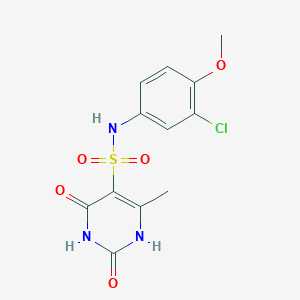![molecular formula C20H19N3O4 B4778981 N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4778981.png)
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide, also known as MNAC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MNAC is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in neuronal cells. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has several advantages for lab experiments. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a highly pure compound that can be easily synthesized using a multi-step process. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been shown to exhibit potent bioactivity at low concentrations, making it an ideal compound for in vitro studies. However, N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has some limitations for lab experiments. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has poor solubility in water, which can limit its use in certain assays. In addition, N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide research. One potential direction is to investigate the potential applications of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide in animal studies. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential applications of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide in combination with other compounds. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to exhibit synergistic effects with other compounds, such as paclitaxel, in cancer cells. Further studies are needed to determine the potential applications of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide in combination with other compounds. Finally, further studies are needed to determine the mechanism of action of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. The mechanism of action of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood, and further studies are needed to determine the molecular targets of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has shown potential applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has also been shown to exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cells. In addition, N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-4-7-16(12-17)21-20(25)23-22-19(24)13-27-18-10-9-14-5-2-3-6-15(14)11-18/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMRMQTVLOTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxyphenyl)-2-[(naphthalen-2-yloxy)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)
![3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4778907.png)

![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)
![3-ethyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778935.png)
![4,6-dimethyl-2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4778955.png)
![3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4778958.png)
![1,7,10-trimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B4778966.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4778974.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4779000.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4779008.png)